1-Methylallyl acetate

Description

The exact mass of the compound 1-Methylallyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylallyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylallyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

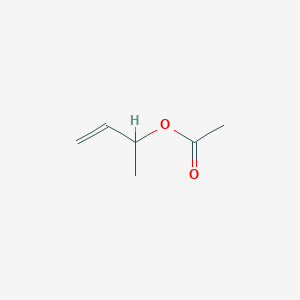

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986650 | |

| Record name | But-3-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-11-7 | |

| Record name | 1-Methylallyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLALLYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1-Methylallyl acetate

An In-Depth Technical Guide to 1-Methylallyl Acetate: Chemical Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1-methylallyl acetate (CAS No. 6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile chemical intermediate, understanding its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-proven experimental protocols for its characterization and a representative synthetic pathway, emphasizing the causal reasoning behind methodological choices. Furthermore, this guide explores the reactivity of its core functional groups and discusses potential applications, particularly in polymer science and as a modifiable scaffold in medicinal chemistry.

Chemical Identity and Structure

1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an organic compound featuring both an ester and an alkene functional group.[1][2] Its structure consists of an acetate group linked to the secondary carbon of a butene chain, creating a chiral center and imparting specific reactivity to the molecule.

| Identifier | Value |

| IUPAC Name | but-3-en-2-yl acetate[1][2] |

| Synonyms | 1-Methylallyl acetate, Acetic acid 1-buten-3-yl ester, 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate[1][3][4] |

| CAS Registry Number | 6737-11-7[1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₂[1][3][4][5] |

| Molecular Weight | 114.14 g/mol [1][3][4] |

| SMILES | CC(C=C)OC(=O)C[1][2] |

| InChIKey | LYWCPTCPTWCZSZ-UHFFFAOYSA-N[1][2][3][4] |

Figure 1: 2D Chemical Structure of 1-Methylallyl Acetate.

Physicochemical Properties

The physical properties of 1-methylallyl acetate dictate its handling, purification, and reaction conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic boiling point suitable for purification by distillation.

| Property | Value | Source |

| Appearance | Colorless Liquid | Assumed based on similar small esters |

| Boiling Point | 111.9 °C (at 1.01325 bar) | [2] |

| Melting Point | -90.2 °C | [2] |

| Density | 0.893 g/cm³ (at 25 °C) | [2] |

| Octanol/Water Partition Coefficient (logP) | 1.124 (Crippen Calculated) | [4] |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 1-methylallyl acetate is critically dependent on spectroscopic analysis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (vinyl side) | ~1.3 | Doublet | 3H |

| -CH₃ (acetate) | ~2.0 | Singlet | 3H |

| =CH₂ (terminal) | ~5.1 - 5.3 | Multiplet | 2H |

| -CH- (ester link) | ~5.3 - 5.5 | Multiplet | 1H |

| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (vinyl side) | ~20 |

| -CH₃ (acetate) | ~21 |

| -CH- (ester link) | ~72 |

| =CH₂ (terminal) | ~115 |

| =CH- (internal) | ~138 |

| C=O (ester) | ~170 |

-

Sample Preparation: Dissolve 5-10 mg of purified 1-methylallyl acetate in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous as they provide better signal dispersion, which is crucial for resolving the complex multiplets in the vinyl region of this molecule.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1735 | Strong, sharp stretch |

| C=C (alkene) | ~1645 | Medium stretch |

| C-O (ester) | ~1240 | Strong stretch |

| =C-H | ~3080 | Medium stretch |

-

Sample Preparation: As 1-methylallyl acetate is a liquid, the spectrum is most conveniently acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to mid-range IR radiation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: First, record a background spectrum of the clean, empty salt plates to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]

-

Key Fragmentation: A prominent fragment is expected at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of the acetate group, leading to the formation of the butenyl cation.

Chemical Reactivity and Synthesis

The molecule's reactivity is governed by its two primary functional groups: the ester and the alkene.

Key Reactivity Pathways

-

Ester Hydrolysis: Like any ester, 1-methylallyl acetate can be hydrolyzed under acidic or basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding salt.

-

Alkene Reactions: The carbon-carbon double bond is susceptible to a variety of addition reactions, including:

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to yield sec-butyl acetate.

-

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

-

Polymerization: The allylic nature of the double bond makes it a potential monomer, though radical polymerization can be challenging due to degradative chain transfer to the allylic position.

-

Caption: Key reactivity pathways of 1-methylallyl acetate.

Laboratory-Scale Synthesis: Fischer Esterification

A standard and reliable method for synthesizing 1-methylallyl acetate is the Fischer esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.

Caption: Experimental workflow for the synthesis of 1-methylallyl acetate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol (1.0 eq) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making it a much more reactive electrophile.

-

Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with:

-

Water, to remove the bulk of the acid and excess acetic acid.

-

Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step is critical to prevent product decomposition during distillation.

-

Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

-

-

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure 1-methylallyl acetate.

Applications in Research and Drug Development

While 1-methylallyl acetate is primarily used as a solvent and a synthetic intermediate, its structure offers potential for more advanced applications.[]

-

Polymer Chemistry: Analogous to its isomer methallyl acetate, it can be explored as a comonomer in polymerization reactions.[7][8] The incorporation of this monomer can modify the physical properties of polymers, such as flexibility and adhesion.[8]

-

Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a polymer backbone. These hydroxyl groups can then be used as attachment points for conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a hypothetical but mechanistically sound approach for creating novel polymer-drug delivery systems.[7]

Caption: A potential pathway for creating a polymer-drug conjugate.

Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry. The strategic introduction of methyl groups is a common tactic in lead optimization to modulate physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.[9]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety.

-

Hazards: 1-Methylallyl acetate is considered harmful if swallowed.[1] As a low-boiling point ester, it should be treated as a flammable liquid.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]

-

-

Storage:

References

-

1-Methylallyl acetate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

1-Methylallyl acetate | C6H10O2 | CID 138821. (n.d.). PubChem. [Link]

-

Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). (n.d.). Cheméo. [Link]

-

Thermophysical Properties of 1-methylallyl acetate. (n.d.). Chemcasts. [Link]

-

SAFETY DATA SHEET. (2015, May 19). A.G. Layne, Inc. [Link]

-

1-Methylallyl acetate. (n.d.). NIST WebBook. [Link]

-

Methallyl acetate 820-71-3 wiki. (n.d.). LookChem. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). (n.d.). Human Metabolome Database. [Link]

-

1-methylallyl acetate (C6H10O2). (n.d.). PubChemLite. [Link]

-

2-Methylallyl acetate | C6H10O2 | CID 69962. (n.d.). PubChem. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

Sources

- 1. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. 1-Methylallyl acetate [webbook.nist.gov]

- 4. 1-Methylallyl acetate (CAS 6737-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-METHYLALLYL ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aglayne.com [aglayne.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 1-Methylallyl Acetate and Its Isomer: Properties, Applications, and Synthetic Utility

For researchers, scientists, and professionals in drug development and synthetic chemistry, a precise understanding of isomeric precursors is paramount. This guide provides a comprehensive technical overview of 1-methylallyl acetate (CAS 6737-11-7), a versatile chiral building block. To ensure clarity and prevent common points of confusion in procurement and application, this document also presents a comparative analysis with its structural isomer, methallyl acetate (CAS 820-71-3). The distinct placement of the methyl group in these molecules dictates their reactivity and, consequently, their applications in fields ranging from polymer science to stereoselective synthesis.

Section 1: Core Identification and Physicochemical Properties of 1-Methylallyl Acetate

1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an allylic acetate that serves as a valuable intermediate in organic synthesis.[1] Its utility is largely derived from the presence of a stereocenter and a reactive allylic system, making it a key substrate in various catalytic reactions.

1.1: Key Identifiers

A clear identification of chemical compounds is the foundation of reproducible scientific research. The primary identifiers for 1-methylallyl acetate are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 6737-11-7 | [2][3][4][5] |

| IUPAC Name | but-3-en-2-yl acetate | [1] |

| Synonyms | 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate, 3-Acetoxy-1-butene | [2][3] |

| Chemical Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [6] |

| SMILES | CC(C=C)OC(C)=O | [4] |

| InChI Key | LYWCPTCPTWCZSZ-UHFFFAOYSA-N | [3] |

1.2: Physicochemical Data

The physical and chemical properties of 1-methylallyl acetate are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 111.85 °C | |

| Melting Point | -90.2 °C | |

| Flash Point | 29.4 °C | [3] |

| Purity | >98.0% (GC) | [2] |

| Storage Temperature | 4°C | [3][7] |

1.3: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-methylallyl acetate is classified with the following hazards:

-

Hazard Statements : H225: Highly flammable liquid and vapor. H302: Harmful if swallowed.[2][6]

-

Signal Word : Danger[3]

-

Pictograms : GHS02 (Flammable)[3]

-

Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P370+P378, P501.[3]

Proper handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment is essential.

1.4: Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 1-methylallyl acetate. Data is available from sources such as the NIST Chemistry WebBook and PubChem, including:

Section 2: The Isomer of Significance: Methallyl Acetate

To prevent misidentification and to highlight the distinct applications of allylic acetates, it is crucial to introduce methallyl acetate, an isomer of 1-methylallyl acetate. The primary structural difference is the position of the methyl group on the double bond, which significantly alters its chemical properties and reactivity.

2.1: Key Identifiers of Methallyl Acetate

| Identifier | Value | Source(s) |

| CAS Number | 820-71-3 | [9][10] |

| IUPAC Name | 2-methylprop-2-enyl acetate | [10] |

| Synonyms | 2-Methylallyl acetate, β-Methallyl acetate | [10] |

| Chemical Formula | C₆H₁₀O₂ | [9][10] |

| Molecular Weight | 114.14 g/mol | [10] |

| SMILES | CC(=C)COC(=O)C | |

| InChI Key | IVKYUXHYUAMPMT-UHFFFAOYSA-N | [9] |

2.2: Physicochemical Data of Methallyl Acetate

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [9][11] |

| Boiling Point | 122 °C | [12] |

| Density | 0.906 g/cm³ | [12] |

| Refractive Index | 1.4110 - 1.4150 | |

| Flash Point | 35 °C |

2.3: Safety and Handling of Methallyl Acetate

Methallyl acetate is also a flammable liquid and may cause irritation to the eyes, respiratory system, and skin.[9]

-

Hazard Statements : H226: Flammable liquid and vapor.[7]

-

Signal Word : Warning

-

Pictograms : GHS02 (Flammable)

-

Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[7]

Visualizing the Isomeric Difference

The structural distinction between 1-methylallyl acetate and methallyl acetate is best illustrated with their chemical structures.

Caption: Chemical structures of 1-Methylallyl acetate and Methallyl acetate.

Section 3: Comparative Applications and Synthetic Causality

The choice between 1-methylallyl acetate and methallyl acetate is dictated by the desired chemical transformation. Their structural differences lead to distinct reactivities, particularly in stereoselective synthesis and polymerization.

3.1: 1-Methylallyl Acetate in Stereoselective Synthesis

1-Methylallyl acetate is a key substrate in modern organic synthesis, particularly in palladium-catalyzed reactions.[13] These reactions are fundamental for constructing complex organic molecules with high stereospecificity and regioselectivity, which is crucial in the synthesis of chiral pharmaceuticals and biologically active compounds.[13]

The presence of a chiral center in 1-methylallyl acetate makes it a valuable precursor for asymmetric synthesis. Palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, can proceed with high fidelity, allowing for the controlled formation of new stereocenters.[9][14]

Furthermore, enzymatic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral compounds. Lipase-catalyzed hydrolysis or transesterification can be employed to separate the enantiomers of 1-methylallyl acetate or its derivatives, providing access to highly valuable chiral building blocks.

3.2: Methallyl Acetate in Polymer and Fine Chemical Synthesis

In contrast, methallyl acetate is widely used as a monomer in polymer chemistry.[14][15] Its incorporation into polymer chains can modify the material's properties, such as flexibility, adhesion, and chemical resistance.[15] However, as an allylic monomer, it is prone to degradative chain transfer, which can lead to lower polymerization rates and molecular weights compared to more reactive vinyl monomers.[16] The α-methyl group in methallyl acetate can also introduce steric hindrance, further influencing its polymerization behavior.[3]

Methallyl acetate also serves as a versatile intermediate in the synthesis of fine chemicals.[9][14] It is commonly used as a flavoring agent in the food and beverage industry due to its fruity aroma and as a fragrance component in perfumes and air fresheners.[9] Additionally, it is utilized as a solvent in the production of paints, coatings, and adhesives.[9]

3.3: Experimental Protocol: Synthesis of Methallyl Acetate via Fischer Esterification

The following is a representative protocol for the synthesis of methallyl acetate, illustrating a common laboratory procedure. The causality for each step is explained to provide a deeper understanding of the process.

Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O

Materials:

-

Methallyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Combine methallyl alcohol and a slight excess of glacial acetic acid (e.g., 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Rationale: A slight excess of acetic acid helps to drive the equilibrium towards the product side.

-

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Rationale: The strong acid protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent.

-

-

Work-up and Neutralization: After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Rationale: The water wash removes the bulk of the sulfuric acid and excess acetic acid. The sodium bicarbonate wash neutralizes any remaining acidic catalyst, preventing acid-catalyzed hydrolysis of the ester product. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and purify the resulting methallyl acetate by distillation.

-

Rationale: The drying agent removes trace amounts of water that can interfere with purification and product stability. Distillation separates the desired ester from any remaining starting materials or high-boiling impurities.

-

Caption: A generalized workflow for the synthesis of methallyl acetate.

Section 4: Conclusion

1-Methylallyl acetate and methallyl acetate, while isomeric, are not interchangeable in chemical synthesis. Their distinct structural features lead to different reactivities and, therefore, different applications. 1-Methylallyl acetate is a valuable chiral building block for stereoselective synthesis, particularly in palladium-catalyzed reactions. In contrast, methallyl acetate is more commonly employed in polymer chemistry and as an intermediate in the flavor and fragrance industry. A thorough understanding of their individual properties and reactivities, as outlined in this guide, is essential for their effective and appropriate use in research and development.

References

- Methallyl acetate 820-71-3 wiki. [URL: https://www.chemicalbook.

- Methallyl acetate | 820-71-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5285103.htm]

- Methallyl Acetate (CAS 820-71-3): Applications in Flavor & Fragrance. [URL: Not available]

- An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure. Benchchem. [URL: https://www.benchchem.com/product/b1362551]

- Application Notes and Protocols: The Role of Methallyl Acetate in Modifying Polymer Properties. Benchchem. [URL: https://www.benchchem.com/product/b1362551]

- 1-Methylallyl acetate | C6H10O2 | CID 138821. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138821]

- Methallyl Acetate as a Monomer in Polymer Chemistry: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/product/b1362551]

- CAS 820-71-3 Methallyl acetate. BOC Sciences. [URL: https://www.bocsci.

- 3-Buten-2-yl Acetate 6737-11-7. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/B0128]

- 1-Methylallyl acetate | 6737-11-7. Benchchem. [URL: https://www.benchchem.com/product/s413755]

- But-3-en-2-yl acetate,98% (stabilized with MEHQ). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987f2a7a]

- 2-Methylallyl acetate | C6H10O2 | CID 69962. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69962]

- 1-Methylallyl acetate | 6737-11-7. Benchchem. [URL: https://www.benchchem.com/product/s413755]

- 1-Methylallyl acetate | C6H10O2 | CID 138821. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138821]

- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4219321/]

- 2-Methylallyl acetate | C6H10O2 | CID 69962. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69962]

- Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. DiVA portal. [URL: http://www.diva-portal.org/smash/get/diva2:16947/FULLTEXT01.pdf]

- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [URL: https://www.mdpi.com/1422-0067/18/1/130]

- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [URL: https://www.mdpi.com/2073-4344/3/2/316]

- Enzymatic Resolution Of 3-Butene-1, 2-Diol In Organic Solvents And Optimization Of Reaction Conditions. ResearchGate. [URL: https://www.researchgate.

- But-3-en-2-yl acetate. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/X197292.html]

- 6737-11-7 | 3-Buten-2-yl acetate | MFCD00026202 | C6H10O2. Key Organics. [URL: https://keyorganics.net/product/bs-23081]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 3-Buten-2-yl Acetate | 6737-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. But-3-en-2-yl acetate,98% (stabilized with MEHQ) | 6737-11-7 [sigmaaldrich.com]

- 4. But-3-en-2-yl acetate 97.00% | CAS: 6737-11-7 | AChemBlock [achemblock.com]

- 5. keyorganics.net [keyorganics.net]

- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective | MDPI [mdpi.com]

- 9. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chembk.com [chembk.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. diva-portal.org [diva-portal.org]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to but-3-en-2-yl acetate

Abstract

This technical guide provides a comprehensive overview of but-3-en-2-yl acetate, a versatile C6 ester that serves as a valuable building block in modern organic synthesis. Known for its role as a key substrate in palladium-catalyzed allylic substitution reactions, this compound is of significant interest to researchers in synthetic chemistry and drug development. This document details its nomenclature, physicochemical and spectroscopic properties, established synthesis protocols, and core applications, with a particular focus on the mechanistic underpinnings of its reactivity. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and practical resource for the effective utilization of this reagent.

Chemical Identity and Nomenclature

But-3-en-2-yl acetate is a chiral unsaturated ester. The International Union of Pure and Applied Chemistry (IUPAC) has assigned it the systematic name but-3-en-2-yl acetate .[1] Due to its structural features, it is also commonly referred to by a variety of synonyms in the chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Table 1: Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | but-3-en-2-yl acetate | [1] |

| CAS Number | 6737-11-7 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Common Synonyms | 1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 3-buten-2-yl ester, 1-Methyl-2-propenyl acetate, 3-Acetoxy-1-butene | |

| InChI Key | LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |

| SMILES | CC(C=C)OC(=O)C | [2] |

Physicochemical Properties

But-3-en-2-yl acetate is a colorless, highly flammable liquid.[3] A summary of its key physical and chemical properties is provided in Table 2, offering essential data for experimental design and safety assessments.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 112 °C | |

| Density | 0.9 g/cm³ | |

| Flash Point | 29.4 °C | |

| Refractive Index | 1.409 | |

| Storage Temperature | 2-8 °C | |

| LogP | 1.124 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Synthesis of but-3-en-2-yl acetate

The most direct and common laboratory synthesis of but-3-en-2-yl acetate involves the esterification of its corresponding alcohol, 3-buten-2-ol. This method provides a reliable route to the target compound.

Synthesis via Esterification of 3-Buten-2-ol

This procedure involves the reaction of 3-buten-2-ol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst. The use of a non-nucleophilic base like pyridine is common when using acetyl chloride to scavenge the HCl byproduct.

Caption: Synthesis of but-3-en-2-yl acetate via esterification.

Detailed Experimental Protocol

Materials:

-

3-Buten-2-ol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-2-ol and dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure but-3-en-2-yl acetate.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of but-3-en-2-yl acetate is primarily centered on its identity as an allylic acetate, making it an excellent electrophile in palladium-catalyzed allylic substitution reactions, most notably the Tsuji-Trost reaction.

The Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Alkylation)

The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction that involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[3][4][5] But-3-en-2-yl acetate serves as a classic substrate, where the acetate is the leaving group.

Mechanism: The catalytic cycle of the Tsuji-Trost reaction is well-established and proceeds through several key steps:[3][4][6]

-

Coordination: A Pd(0) catalyst coordinates to the double bond of but-3-en-2-yl acetate.

-

Oxidative Addition: The Pd(0) undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic (η³-allyl)Pd(II) complex. This step typically occurs with inversion of stereochemistry at the carbon center.

-

Nucleophilic Attack: A nucleophile (often a "soft" nucleophile like a malonate enolate) attacks one of the terminal carbons of the π-allyl ligand. For unsymmetrical substrates like but-3-en-2-yl acetate, the attack generally occurs at the less sterically hindered carbon.[3][6]

-

Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product with the new bond.

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Causality in Experimental Design

The choice of ligand, solvent, and nucleophile is critical for controlling the regioselectivity and stereoselectivity of the Tsuji-Trost reaction.[7]

-

Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity.[4] The steric and electronic properties of the ligand can direct the nucleophilic attack to a specific terminus of the π-allyl complex.

-

Nucleophiles: "Soft" nucleophiles (those with a pKa < 25 for their conjugate acid) typically attack the allyl moiety directly.[3] In contrast, "hard" nucleophiles may coordinate to the metal center first, followed by reductive elimination.[3]

-

Regioselectivity: With 1-substituted allylic acetates like but-3-en-2-yl acetate, nucleophilic attack generally occurs at the unsubstituted terminus (the '1' position of the butenyl system), leading to the linear product. This is due to steric hindrance at the substituted '3' position.

Representative Experimental Protocol: Alkylation with Dimethyl Malonate

Materials:

-

but-3-en-2-yl acetate (1.0 eq)

-

Dimethyl malonate (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium tert-butoxide (t-BuOK) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve dimethyl malonate in anhydrous THF.

-

Cool the solution to 0 °C and add t-BuOK portion-wise to generate the enolate. Stir for 20-30 minutes at this temperature.

-

To this solution, add Pd(PPh₃)₄, followed by a solution of but-3-en-2-yl acetate in anhydrous THF, added dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of but-3-en-2-yl acetate can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is compiled below.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.80 | ddd | 1H | H-3 |

| ~5.25 | d | 1H | H-4a (trans) |

| ~5.15 | d | 1H | H-4b (cis) |

| ~5.30 | m | 1H | H-2 |

| ~2.05 | s | 3H | Acetyl CH₃ |

| ~1.25 | d | 3H | C2-CH₃ |

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O |

| ~138.0 | C-3 |

| ~115.0 | C-4 |

| ~72.0 | C-2 |

| ~21.0 | Acetyl CH₃ |

| ~20.0 | C2-CH₃ |

IR Spectroscopy: Key absorptions include a strong C=O stretch around 1740 cm⁻¹, a C-O stretch around 1240 cm⁻¹, and C=C stretching and =C-H bending vibrations characteristic of the vinyl group.

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns.

Safety and Handling

But-3-en-2-yl acetate is a highly flammable liquid and vapor.[3] It is also harmful if swallowed. Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

But-3-en-2-yl acetate is a readily accessible and highly useful synthetic intermediate. Its primary value lies in its application as an electrophile in palladium-catalyzed allylic substitution reactions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, particularly the mechanistic nuances of the Tsuji-Trost reaction, enables chemists to strategically incorporate this building block into complex synthetic routes for natural products and pharmaceutical agents.

References

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

-

Mondal, S., & Ramakrishna, S. (2018). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (2023). Tsuji–Trost reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]

-

Grokipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylallyl acetate. Retrieved from [Link]

Sources

- 1. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 7. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylallyl Acetate: Molecular Structure, Synthesis, and Reactivity

Abstract

1-Methylallyl acetate, systematically known as but-3-en-2-yl acetate, is a valuable organic ester characterized by the presence of both an ester and an alkene functional group within a compact four-carbon backbone. This dual functionality makes it a versatile building block in organic synthesis and a compound of interest for applications in materials science and as a potential fragrance component. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust laboratory-scale synthesis protocol via Fischer esterification, explores the fundamental chemical reactivity of its key functional groups, and outlines critical safety and handling procedures for its use in a research and development setting.

Molecular Identity and Structure

1-Methylallyl acetate is a constitutional isomer of other C6H10O2 esters, such as methallyl acetate and crotyl acetate, from which it must be distinguished. Its unique structure, featuring a secondary acetate group adjacent to a vinyl group, dictates its specific chemical properties and reactivity.

Key Identifiers:

-

Molecular Weight: 114.14 g/mol [1]

-

IUPAC Name: but-3-en-2-yl acetate[1]

-

Common Synonyms: 1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 1-buten-3-yl ester[3]

Caption: 2D Molecular Structure of 1-Methylallyl Acetate (but-3-en-2-yl acetate).

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic data are essential for the identification, purification, and characterization of 1-Methylallyl acetate.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | ~112 °C | [4] |

| Purity | Typically >98% (GC) | [2][3] |

| Storage Temperature | 4°C | [2] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The key features are derived from the distinct chemical environments of the protons and carbons, and the characteristic vibrational frequencies of the functional groups.

| Spectroscopy | Feature | Approximate Chemical Shift / Wavenumber | Key Structural Correlation |

| ¹H NMR | Methyl Protons (-CH₃ ) | δ ≈ 1.3 ppm (doublet) | Methyl group on the chiral center (C2) |

| Acetate Protons (O=C-CH₃ ) | δ ≈ 2.1 ppm (singlet) | Methyl group of the acetate moiety | |

| Methine Proton (-CH -O) | δ ≈ 5.3 ppm (multiplet) | Proton on the ester-bearing carbon (C2) | |

| Terminal Methylene Protons (=CH₂ ) | δ ≈ 5.1-5.2 ppm (multiplet) | Vinyl protons on C4 | |

| Internal Vinyl Proton (-CH =) | δ ≈ 5.8-5.9 ppm (multiplet) | Vinyl proton on C3 | |

| ¹³C NMR | Methyl Carbon (-C H₃) | δ ≈ 20 ppm | C1 of the butenyl chain |

| Acetate Carbon (O=C-C H₃) | δ ≈ 21 ppm | Methyl carbon of the acetate group | |

| Methine Carbon (-C H-O) | δ ≈ 72 ppm | C2, the carbon bonded to the ester oxygen | |

| Terminal Methylene Carbon (=C H₂) | δ ≈ 115 ppm | C4 of the vinyl group | |

| Internal Vinyl Carbon (-C H=) | δ ≈ 140 ppm | C3 of the vinyl group | |

| Carbonyl Carbon (-C =O) | δ ≈ 170 ppm | Ester carbonyl carbon | |

| IR | C=O Stretch (Ester) | ~1735-1745 cm⁻¹ (strong) | Strong absorption characteristic of the ester carbonyl. |

| C-O Stretch (Ester) | ~1230-1250 cm⁻¹ (strong) | C-O single bond stretch of the acetate group. | |

| C=C Stretch (Alkene) | ~1640-1650 cm⁻¹ (medium) | Stretch of the terminal double bond. | |

| =C-H Bend (Alkene) | ~910-990 cm⁻¹ (strong) | Out-of-plane bends confirming the vinyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 114 | Corresponds to the molecular weight.[5] |

| Base Peak | m/z = 43 | Often corresponds to the stable acetyl cation [CH₃CO]⁺. |

(Note: NMR chemical shifts are approximate and depend on the solvent and instrument frequency. Data is inferred from general chemical shift tables and spectra of related compounds.)[6][7]

Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of 1-Methylallyl acetate is the Fischer esterification of its corresponding secondary alcohol, 3-buten-2-ol, with acetic acid.[4] This acid-catalyzed equilibrium reaction requires strategic intervention to drive it towards the product.

Detailed Experimental Protocol: Fischer Esterification of 3-Buten-2-ol

This protocol describes the esterification of 3-buten-2-ol using acetic acid with an acid catalyst and azeotropic removal of water to maximize yield.

Materials:

-

3-Buten-2-ol (1.0 eq)

-

Glacial Acetic Acid (1.5 - 2.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 - 0.05 eq) or concentrated Sulfuric Acid (catalytic amount)

-

Toluene or Hexane (as azeotroping solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, reflux condenser, and distillation apparatus.

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Charge the flask with 3-buten-2-ol (1.0 eq), glacial acetic acid (1.5 eq), the chosen azeotroping solvent (e.g., toluene, ~2 mL per mmol of alcohol), and a magnetic stir bar.

-

Catalyst Addition: With gentle stirring, carefully add the acid catalyst (e.g., p-TsOH, 0.02 eq).

-

Causality: A strong acid catalyst is required to protonate the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-buten-2-ol.[8]

-

-

Azeotropic Reflux: Heat the mixture to a steady reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect in the arm, while the toluene overflows back into the reaction flask.

-

Causality: The esterification is an equilibrium process. By continuously removing water, a product of the reaction, the equilibrium is shifted towards the formation of the ester product according to Le Châtelier's principle, driving the reaction to completion.

-

-

Monitoring and Completion: Continue the reflux until no more water collects in the Dean-Stark trap (typically 2-6 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alcohol.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with:

-

Water (to remove the bulk of the acid and excess acetic acid).

-

Saturated sodium bicarbonate solution until effervescence ceases (to neutralize the remaining acid catalyst and acetic acid).

-

Brine (to break up any emulsions and begin the drying process).

-

Causality: Neutralization is critical to prevent acid-catalyzed hydrolysis of the ester product back to the starting materials during the subsequent purification steps.

-

-

Drying and Purification: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (toluene) using a rotary evaporator. Purify the crude ester by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 112 °C.

Chemical Reactivity

The reactivity of 1-Methylallyl acetate is dominated by its two functional groups: the alkene and the ester.

-

Ester Group Reactivity: The ester can undergo hydrolysis under either acidic or basic conditions to revert to 3-buten-2-ol and acetic acid (or its carboxylate salt). It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Alkene Group Reactivity: The terminal double bond is susceptible to a wide range of electrophilic addition reactions. The secondary nature of the adjacent carbon influences the regioselectivity of these additions, which typically follow Markovnikov's rule. The alkene can also participate in cycloaddition reactions, such as the Diels-Alder reaction, though it is a less activated dienophile compared to α,β-unsaturated systems.[2]

Representative Reaction: Hydrobromination of the Alkene

The addition of an electrophile like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C4), and the bromide adds to the more substituted carbon (C3), leading to the formation of a more stable secondary carbocation.

Sources

- 1. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ACETIC ACID 3-BUTEN-2-YL ESTER(6737-11-7) 1H NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. PubChemLite - 1-methylallyl acetate (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 6. compoundchem.com [compoundchem.com]

- 7. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylallyl Acetate

This guide provides a comprehensive analysis of the spectroscopic data for 1-methylallyl acetate (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific rationale behind its interpretation.

Introduction to 1-Methylallyl Acetate

1-Methylallyl acetate (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral features is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.

Below is a diagram illustrating the chemical structure of 1-methylallyl acetate, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 1-Methylallyl Acetate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-methylallyl acetate, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol for NMR Data Acquisition

Sample Preparation: A solution of 1-methylallyl acetate is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[1]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with adequate signal-to-noise.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-methylallyl acetate exhibits distinct signals for each type of proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H4 (-CH₃) | 1.25 | Doublet | 6.5 | 3H |

| H6 (-C(O)CH₃) | 2.05 | Singlet | - | 3H |

| H1 (=CH₂) | 5.15 - 5.25 | Multiplet | - | 2H |

| H3 (-CH(OAc)-) | 5.25 - 5.40 | Multiplet | - | 1H |

| H2 (-CH=) | 5.80 - 5.95 | Multiplet | - | 1H |

Interpretation:

-

The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm due to coupling with the methine proton (H3).

-

The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear as a sharp singlet at approximately 2.05 ppm.

-

The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15 and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).

-

The methine proton (H3) , being deshielded by the adjacent oxygen atom, appears as a multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to the vinyl protons (H1 and H2) and the methyl protons (H4).

-

The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the allylic proton (H3).

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in 1-methylallyl acetate.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C4 (-CH₃) | 19.9 |

| C6 (-C(O)CH₃) | 21.2 |

| C3 (-CH(OAc)-) | 72.1 |

| C1 (=CH₂) | 115.5 |

| C2 (-CH=) | 138.8 |

| C5 (C=O) | 170.2 |

Interpretation:

-

The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl carbon being slightly more deshielded.

-

The methine carbon (C3) bonded to the electronegative oxygen atom is significantly deshielded and appears around 72.1 ppm.

-

The sp² hybridized carbons of the double bond (C1 and C2) resonate in the characteristic downfield region for alkenes. The terminal C1 is more shielded than the internal C2.

-

The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at approximately 170.2 ppm, which is a typical value for ester carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation: For a liquid sample such as 1-methylallyl acetate, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The mid-IR region (4000-400 cm⁻¹) is the most informative for organic compounds.

IR Spectroscopic Data

The IR spectrum of 1-methylallyl acetate displays several characteristic absorption bands that correspond to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2980, 2930 | C-H stretch | -C-H (alkane) |

| ~1740 | C=O stretch | Ester |

| ~1645 | C=C stretch | Alkene |

| ~1370 | C-H bend | -CH₃ |

| ~1240 | C-O stretch | Ester |

| ~990, 920 | C-H bend | =C-H out-of-plane |

Interpretation:

-

The presence of the alkene functional group is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The out-of-plane C-H bending vibrations are also characteristic.

-

The ester functional group is clearly identified by the very strong and sharp C=O stretching absorption at approximately 1740 cm⁻¹. The C-O stretching vibration around 1240 cm⁻¹ further supports the presence of the ester.

-

The absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like 1-methylallyl acetate. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

Mass Spectrometric Data

The mass spectrum of 1-methylallyl acetate shows a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₆H₁₀O₂]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 72 | High | [C₄H₈O]⁺ |

| 57 | Moderate | [C₃H₅O]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ (Acylium ion) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Interpretation and Fragmentation Pathway: The fragmentation of 1-methylallyl acetate under EI conditions is driven by the formation of stable carbocations and neutral losses.

-

Molecular Ion (m/z 114): The peak corresponding to the intact molecule is often of low intensity due to the facile fragmentation of the ester.

-

Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss of a methyl radical from the butenyl chain.

-

Formation of the Acylium Ion (m/z 43): The most prominent peak in the spectrum (the base peak) at m/z 43 corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the cleavage of the C-O bond of the ester.

-

Formation of the Allyl Cation (m/z 41): The cleavage of the ester bond can also lead to the formation of the resonance-stabilized allyl cation, [C₃H₅]⁺.

-

Rearrangement and Fragmentation (m/z 72 and 57): Other significant peaks can arise from rearrangements and further fragmentation of the initial ions. For example, the peak at m/z 72 can be attributed to the [M - C₂H₂O]⁺ fragment.

The key fragmentation pathways are illustrated in the diagram below.

Caption: Proposed mass fragmentation pathways of 1-methylallyl acetate.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methylallyl acetate. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and alkene functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.

References

-

PubChem. (n.d.). 1-Methylallyl acetate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]1]

-

National Institute of Standards and Technology. (n.d.). 1-Methylallyl acetate. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 1-Methylallyl acetate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 7, 2026, from [Link]

-

BenchChem. (2025). Spectroscopic Profile of Methallyl Acetate: A Technical Guide. Retrieved January 7, 2026, from a hypothetical BenchChem technical document URL. (Note: This is a representative citation based on the provided search results; a direct URL to a specific data sheet should be used if available).[2]

Sources

1H NMR and 13C NMR spectral analysis of 1-Methylallyl acetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylallyl Acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-methylallyl acetate (also known as but-3-en-2-yl acetate). Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core principles of spectral interpretation for this specific molecule. We will delve into the causality behind chemical shifts, spin-spin coupling, and signal integration, supported by tabulated data, detailed experimental protocols, and visual diagrams to provide a holistic understanding of the structural characterization of 1-methylallyl acetate.

Molecular Structure and Spectroscopic Assignment

1-Methylallyl acetate (C₆H₁₀O₂) is an ester with a chiral center and a terminal double bond, leading to a distinct and informative NMR spectrum.[1][2][3] Understanding the unique electronic environment of each proton and carbon is fundamental to accurate spectral assignment. The structure is presented below with systematic numbering to facilitate the discussion of NMR data.

Caption: Structure of 1-Methylallyl Acetate with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expertise & Causality: The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and anisotropic effects from π-systems.

-

H²: This methine proton is attached to a carbon (C²) which is bonded to an electronegative oxygen atom. This proximity causes significant deshielding, shifting its signal far downfield.

-

H³: As a vinylic proton, H³ resides in the characteristic alkene region of the spectrum. It is coupled to H², H⁴ᵃ, and H⁴ᵇ, resulting in a complex multiplet.

-

H⁴ᵃ and H⁴ᵇ: These are terminal vinylic protons. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They exhibit coupling to each other (geminal coupling) and to H³ (vicinal coupling).

-

H¹: The methyl protons on the allylic fragment are coupled to the methine proton H², resulting in a doublet.

-

H⁶: The methyl protons of the acetate group are isolated from other protons by the carbonyl group and the ester oxygen, thus they appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for 1-Methylallyl Acetate in CDCl₃

| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Coupling Constants (J) [Hz] (Predicted) | Integration |

| H⁶ (CH₃-C=O) | ~2.05 | Singlet (s) | N/A | 3H |

| H¹ (CH₃-CH) | ~1.28 | Doublet (d) | ~6.5 | 3H |

| H⁴ᵃ, H⁴ᵇ (=CH₂) | ~5.10 - 5.25 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.5 | 2H |

| H² (-O-CH) | ~5.30 - 5.40 | Multiplet (m) | - | 1H |

| H³ (=CH-) | ~5.80 - 5.95 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jvic ≈ 6.5 | 1H |

¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[4]

Expertise & Causality:

-

DEPT-90: This experiment will only show signals for carbons with one attached proton (CH). For 1-methylallyl acetate, this means C² and C³ will be visible.

-

DEPT-135: This experiment displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like C⁵) are not observed.[5]

-

C⁵ (C=O): The carbonyl carbon of the ester is the most deshielded carbon due to the strong electronegativity of the two oxygen atoms and resonance effects, placing it furthest downfield (~170 ppm).[6]

-

C³ and C⁴: These sp² hybridized carbons of the double bond appear in the typical alkene region (115-140 ppm).

-

C²: This sp³ carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift compared to a standard alkane carbon.

-

C¹ and C⁶: These methyl carbons are the most shielded and appear at the highest field (furthest upfield).

Table 2: Predicted ¹³C NMR and DEPT Data for 1-Methylallyl Acetate in CDCl₃

| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) | DEPT-90 | DEPT-135 |

| C⁶ (CH₃-C=O) | ~21.2 | No Signal | Positive |

| C¹ (CH₃-CH) | ~20.0 | No Signal | Positive |

| C² (-O-CH) | ~72.5 | Positive | Positive |

| C⁴ (=CH₂) | ~116.0 | No Signal | Negative |

| C³ (=CH-) | ~138.0 | Positive | Positive |

| C⁵ (C=O) | ~170.1 | No Signal | No Signal |

Experimental Protocol

An accurate and reproducible protocol is essential for obtaining high-quality NMR spectra. This protocol is a self-validating system designed for consistency.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1-methylallyl acetate.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

-

Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz or higher.[6]

-

¹H NMR Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.

-

Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.[6]

-

-

¹³C NMR {¹H Decoupled} Acquisition:

-

Pulse Sequence: Use a standard pulse-acquire sequence with broadband proton decoupling. This simplifies the spectrum by collapsing all carbon signals into singlets.[6]

-

Spectral Width: Use a wide spectral width of 0-220 ppm.

-

Scans: A significantly larger number of scans is required (e.g., 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments using standard spectrometer pulse programs to aid in carbon signal assignment.

-

Caption: Experimental and analytical workflow for NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 1-methylallyl acetate provide a complete and unambiguous fingerprint of its molecular structure. The downfield shifts of the methine proton (H²) and its attached carbon (C²) are characteristic of their proximity to the ester oxygen. The vinylic protons and carbons give rise to distinct signals in their respective spectral regions, and their multiplicities confirm the connectivity within the allyl group. Finally, the singlet from the acetate methyl group and the far downfield signal of the carbonyl carbon complete the structural puzzle. By combining standard 1D NMR techniques with DEPT experiments, a definitive structural elucidation is efficiently achieved.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Methylallyl acetate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylallyl acetate. PubChem Compound Database. [Link]

-

PubChemLite. (n.d.). 1-methylallyl acetate (C6H10O2). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Methylallyl acetate. NIST Chemistry WebBook (alternative link). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). [Link]

-

Bruker. (n.d.). Supporting Information including 13C, DEPT135, HSQC, and HRMS spectra. [Link] (Note: The original link pointed to a generic supporting information file; this URL directs to the instrument manufacturer's site as a proxy for authoritative protocols.)

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

LibreTexts Chemistry. (2023). 13.6: DEPT ¹³C NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 1-Methylallyl acetate [webbook.nist.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylallyl acetate [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methylallyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic profile of 1-methylallyl acetate, also known as but-3-en-2-yl acetate.[1][2] As a molecule incorporating both an ester and an alkene functional group, its IR spectrum presents a rich landscape of vibrational modes. This document will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for obtaining a high-quality spectrum, and offer a detailed interpretation of the key absorption bands. The insights provided herein are grounded in established spectroscopic principles and are intended to empower researchers in the accurate identification and characterization of this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

1-Methylallyl acetate (C₆H₁₀O₂) possesses a distinct molecular architecture that dictates its interaction with infrared radiation.[1][3] The molecule is comprised of an acetate group esterified with a but-3-en-2-ol moiety. This combination of a carbonyl group (C=O), a carbon-carbon double bond (C=C), and various C-H and C-O single bonds gives rise to a characteristic and interpretable IR spectrum. Understanding the expected vibrational modes of these functional groups is paramount to a thorough spectral analysis.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 1-methylallyl acetate is dominated by the vibrational frequencies of its constituent functional groups. The absorption of infrared radiation excites these bonds, causing them to stretch and bend at specific, quantized energy levels. The positions of the resulting absorption bands in the spectrum, expressed in wavenumbers (cm⁻¹), are indicative of the bond type, its environment within the molecule, and the masses of the atoms involved.

The Ester Group: A Trio of Intense Absorptions

The ester functional group is a strong absorber in the infrared region and typically exhibits a set of characteristic and intense peaks. For saturated esters, this often follows a "Rule of Three," referring to the prominent C=O and two C-O stretching vibrations.

-

C=O Stretching (νC=O): The most prominent feature in the spectrum of an ester is the carbonyl stretch. For a non-conjugated ester like 1-methylallyl acetate, this absorption is expected to be a strong, sharp band in the range of 1750-1735 cm⁻¹ .[4] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[2]

-

C-O Stretching (νC-O): Esters possess two distinct C-O single bonds, which give rise to two separate stretching vibrations, typically found in the fingerprint region between 1300-1000 cm⁻¹ .[4]

-

The asymmetric C-O-C stretch, involving the bond between the carbonyl carbon and the oxygen atom, is usually found in the 1290-1180 cm⁻¹ region and is typically strong and sharp.[5]

-

The symmetric O-C-C stretch, associated with the bond between the oxygen and the allylic carbon, appears at a lower frequency.

-

The Alkene Group: Characteristic Vibrations

The presence of the carbon-carbon double bond in the 1-methylallyl group introduces several other key absorption bands.

-